Cas no 108656-64-0 (5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine)

5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine is a brominated thiadiazole derivative characterized by its heterocyclic structure, incorporating both sulfur and nitrogen atoms. This compound is of interest in medicinal and agrochemical research due to its potential as a building block for biologically active molecules. The presence of the 2-bromophenyl group enhances its reactivity, facilitating further functionalization via cross-coupling reactions. Its thiadiazole core contributes to stability and electronic properties, making it useful in the development of pharmaceuticals, particularly as a scaffold for kinase inhibitors or antimicrobial agents. The amine group allows for derivatization, expanding its utility in synthetic chemistry. Suitable for controlled reactions under standard laboratory conditions.
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine structure
108656-64-0 structure
Product Name:5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine
CAS No:108656-64-0
MF:C8H6BrN3S
MW:256.12233877182
CID:3055919
PubChem ID:554214
Update Time:2025-08-05

5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(2-Bromo-phenyl)-[1,3,4]thiadiazol-2-ylamine
    • 5-(2-BROMOPHENYL)-1,3,4-THIADIAZOL-2-AMINE
    • 108656-64-0
    • AKOS000225368
    • CS-0335445
    • 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine #
    • 1,3,4-Thiadiazol-2-amine, 5-(2-bromophenyl)-
    • 2-Amino-5-(2-bromophenyl)-1,3,4-thiadiazole
    • MFCD00631517
    • STK385477
    • SY319715
    • QWRTXCXQYJBPPU-UHFFFAOYSA-N
    • 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine
    • Inchi: 1S/C8H6BrN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
    • InChI Key: QWRTXCXQYJBPPU-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C1=NN=C(N)S1

Computed Properties

  • Exact Mass: 254.94658Da
  • Monoisotopic Mass: 254.94658Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 80Ų

5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine Security Information

  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T

5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine Pricemore >>

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5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine Related Literature

Additional information on 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine

5-(2-Bromophenyl)-1,3,4-Thiadiazol-2-Amine: A Comprehensive Overview

5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, also known by its CAS number 108656-64-0, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiadiazoles, which are five-membered rings containing sulfur and nitrogen atoms. The presence of a bromine atom at the 2-position of the phenyl ring introduces unique electronic properties, making it a valuable molecule for various applications.

The synthesis of 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Recent studies have explored alternative methods to enhance the efficiency and scalability of its production. For instance, researchers have reported the use of microwave-assisted synthesis to significantly reduce reaction times while maintaining high yields. This advancement is particularly promising for large-scale manufacturing in industries such as pharmaceuticals and agrochemicals.

In terms of applications, 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential as a building block in drug design. Its thiadiazole ring is known to exhibit bioisosteric properties, making it an attractive candidate for replacing other heterocycles in lead compounds. Recent research has highlighted its role in the development of novel anti-inflammatory agents. A study published in 2023 demonstrated that derivatives of this compound possess potent COX-2 inhibitory activity, which is crucial for managing chronic inflammatory conditions such as arthritis.

Beyond pharmacology, this compound has also found applications in materials science. Its ability to act as a ligand in coordination chemistry has led to the synthesis of metal-organic frameworks (MOFs) with exceptional catalytic properties. For example, a 2023 paper reported the use of 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine as a versatile ligand for constructing MOFs that exhibit high selectivity in gas separation processes. This discovery opens new avenues for its use in environmental remediation technologies.

The structural versatility of 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine also makes it an ideal substrate for click chemistry reactions. Researchers have utilized its bromine atom as a reactive site for copper-catalyzed azide alkyne cycloaddition (CuAAC) reactions. This approach has enabled the rapid construction of complex molecules with potential applications in drug delivery systems. A recent study showcased the synthesis of biodegradable polymers incorporating this compound as a functional group, demonstrating its potential in biomedical engineering.

In conclusion, 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine, with its CAS number 108656-64-0, stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique chemical properties and synthetic flexibility continue to drive innovative research directions. As advancements in synthetic methodologies and materials science progress, this compound is poised to play an even more significant role in addressing global challenges in health and sustainability.

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